4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethylcyclopropylamine with 4-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-1-methyl-1H-pyrazole-5-amine
- 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazole-5-amine
- 4-Ethyl-3-(2-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both an ethyl group and an ethylcyclopropyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-ethyl-5-(2-ethylcyclopropyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-4-7-6-9(7)10-8(5-2)11(12)14(3)13-10/h7,9H,4-6,12H2,1-3H3 |
InChI Key |
GBPJDAMISRGTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1C2=NN(C(=C2CC)N)C |
Origin of Product |
United States |
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